5,6-dimethyl-3-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-3-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H19F3N6O2 and its molecular weight is 396.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5,6-Dimethyl-3-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one, with the CAS number 2034600-40-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
The compound has the following molecular characteristics:
- Molecular Formula : C17H19F3N6O2
- Molecular Weight : 396.4 g/mol
These properties contribute to its interaction with biological targets and influence its pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to 5,6-dimethyl-3-(2-oxo...) exhibit various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The trifluoromethyl group is particularly noted for enhancing bioactivity in pyrimidine derivatives.
Anticancer Activity
A study evaluating the anticancer potential of trifluoromethyl pyrimidine derivatives found that several compounds exhibited significant cytotoxicity against various cancer cell lines. For instance:
- PC3 (Prostate Cancer) : Compounds showed up to 64.20% inhibition.
- K562 (Leukemia) : Inhibition rates reached 37.80%.
- HeLa (Cervical Cancer) : Up to 48.25% inhibition was observed.
These results suggest that the presence of the trifluoromethyl group may enhance the anticancer efficacy of these compounds compared to standard treatments like doxorubicin .
Neuroprotective Effects
Research has highlighted the neuroprotective properties of pyrimidine derivatives, including those structurally related to 5,6-dimethyl-3-(2-oxo...). In particular:
- Compounds demonstrated significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglial cells.
- The reduction in apoptosis markers like cleaved caspase-3 indicates potential therapeutic applications in neurodegenerative diseases .
The proposed mechanisms underlying the biological activity of this compound include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, leading to reduced cell proliferation in cancer cells .
- Anti-inflammatory Pathways : The inhibition of NF-kB signaling pathways suggests a role in reducing inflammation, which is beneficial in conditions like neurodegeneration .
- Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest at specific phases, contributing to their anticancer effects.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activity of related pyrimidine derivatives:
- A review highlighted various pyrimidine compounds with promising therapeutic potentials against cancer and inflammation .
- An experimental study demonstrated the synthesis of novel triazole-pyrimidine hybrids that exhibited significant neuroprotective activity through modulation of apoptosis and inflammation pathways .
- Another investigation into trifluoromethyl pyrimidines revealed their ability to inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, suggesting a new avenue for cancer therapy .
Propriétés
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O2/c1-11-12(2)23-10-26(16(11)28)8-15(27)25-5-3-24(4-6-25)14-7-13(17(18,19)20)21-9-22-14/h7,9-10H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCNLFYNXZUFHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.